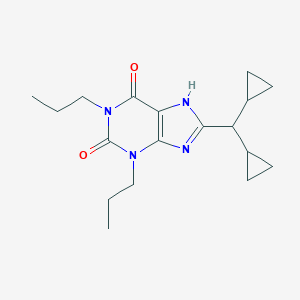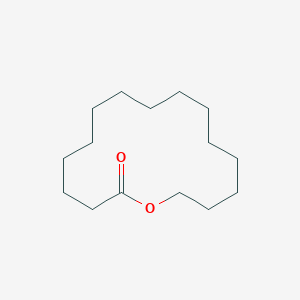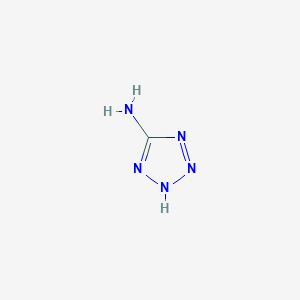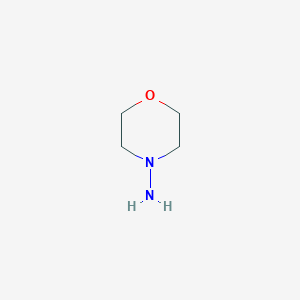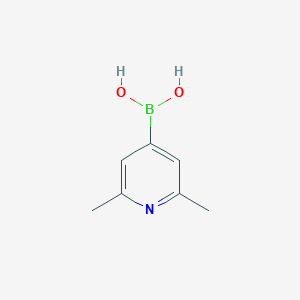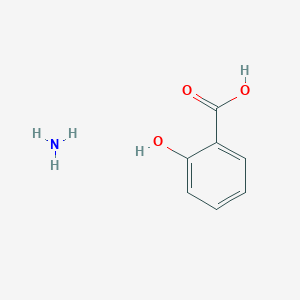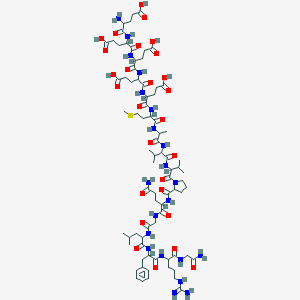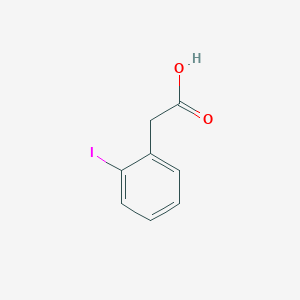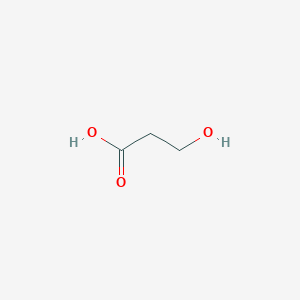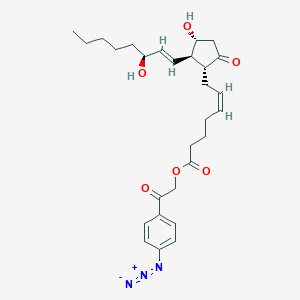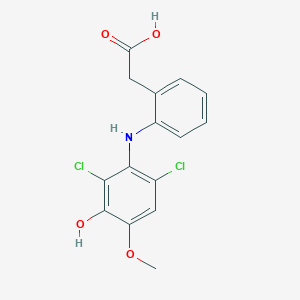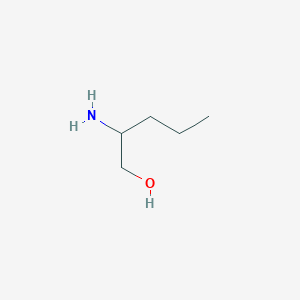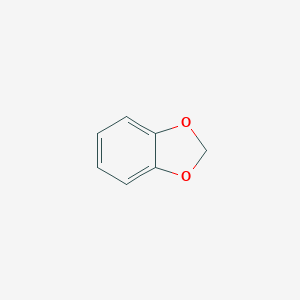
1,3-苯并二氧杂环
概述
描述
1,3-Benzodioxole is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and organic synthesis. The compound and its derivatives have been explored for their anticancer, antibacterial, and DNA binding properties, as well as their role as inhibitors of enzymes like histone deacetylases (HDACs) which are associated with cancer progression .
Synthesis Analysis
The synthesis of 1,3-Benzodioxole derivatives has been achieved through various methods. One approach involves the preparation of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one and their reactions with alkynyltrimethylsilanes to yield 1-alkynylbenziodoxoles . Another study reported a green, microwave-assisted synthesis of 2-phenyl 1,3-benzodioxole derivatives, highlighting the advantages of this method in terms of time efficiency, yield, and environmental friendliness . Additionally, a photocatalytic method has been developed for the synthesis of 2-substituted 1,3-benzodioxoles using tetrabutylammonium decatungstate as a catalyst .
Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxole has been investigated using various techniques. X-ray crystallography revealed the crystal and molecular structure of a related compound, 1,3-dihydro-1-hydroxy-3-oxo-1,2-benziodoxole, showing a trigonal bipyramidal geometry around the iodine atom . Nuclear magnetic resonance (NMR) studies partially oriented in nematic solvents have provided insights into the molecular structure of 1,3-benzodioxole, suggesting a puckered model with a puckering angle of about 15.5° .
Chemical Reactions Analysis
1,3-Benzodioxole derivatives have been shown to participate in various chemical reactions. An iodine-induced 1,3-dipolar cycloaddition reaction has been utilized for the synthesis of benzo[f]isoindole-1,3-dicarboxylates from quinones and N-substituted amino esters . The reactivity of 1,3-benzodioxole in the presence of photocatalysts has also been demonstrated, allowing for the smooth preparation of substituted derivatives .
Physical and Chemical Properties Analysis
科学研究应用
1,3-苯并二氧杂环戊二烯的合成
1,3-苯并二氧杂环戊二烯通常是通过与二氯甲烷的环化反应从邻苯二酚合成的。这个过程产生了在药物化学中重要的化合物,总产率为57.2%。合成产物的结构通常通过红外光谱(IR)和核磁共振(NMR)(Li Yu, 2006)进行表征。
抗癌和抗菌应用
1,3-苯并二氧杂环戊二烯衍生物展现出显著的抗癌和抗菌活性。例如,对2-苯基1,3-苯并二氧杂环戊二烯衍生物的研究表明,这些化合物比标准参考化合物具有更强的抗癌和抗菌活性。这些衍生物还展示了在DNA结合方面的潜力,突显了它们在医学研究中的用途(Sayanti Gupta et al., 2016)。
抗肿瘤活性
已合成并评估了几种1,3-苯并二氧杂环戊二烯衍生物对人类肿瘤细胞系的抗肿瘤活性,显示出有希望的结果。一些衍生物,如6-(4-氨基苯甲酰)-1,3-苯并二氧杂环戊二烯-5-乙酸甲酯,已在一系列细胞系上展示出显著的生长抑制活性(N. Micale et al., 2002)。
在癌症中抑制组蛋白去乙酰化酶
1,3-苯并二氧杂环戊二烯及其衍生物已被研究作为癌症治疗中组蛋白去乙酰化酶的新型抑制剂。这项研究包括生物信息学方法和计算方法来评估它们的特异性抑制效果和药理学特性,揭示了用于对抗癌症进展的有希望的化合物(Neeraj Kumar et al., 2018)。
分子结构和光谱学
使用向列型溶剂中的核磁共振研究1,3-苯并二氧杂环戊二烯的分子结构为其平面性和扭曲角提供了见解。这项研究有助于更深入地了解该分子的物理性质,这对其在各种科学领域的应用至关重要(T. C. Wong & Kenneth J. Koval, 1978)。
抗微生物和抗氧化剂
苯并二氧杂环戊二烯衍生物展示出广泛的生物活性,包括抗微生物和抗氧化潜力。这些化合物已针对不同细菌菌株进行评估,并展示出显著的活性,使它们成为制药行业宝贵的材料(Amjad Khalil et al., 2021)。
安全和危害
未来方向
属性
IUPAC Name |
1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNJQNQLEGKTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051951 | |
| Record name | 1,3-Benzodioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |
| Record name | 1,3-Benzodioxole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9760 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.57 [mmHg] | |
| Record name | 1,3-Benzodioxole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9760 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Benzodioxole | |
CAS RN |
274-09-9 | |
| Record name | 1,3-Benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-BENZODIOXOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzodioxole | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzodioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzodioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-(METHYLENEDIOXY)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0XLL582B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

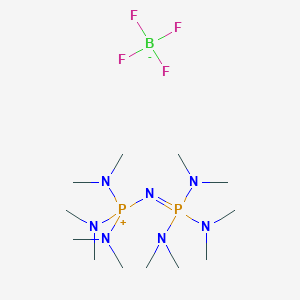
![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)
